(1S)-(-)-Camphanic acid amide
Overview
Description
(1S)-(-)-Camphanic acid amide is a chiral amide derived from camphanic acid. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. The (1S) configuration indicates that the compound is optically active and rotates plane-polarized light in a specific direction. This compound is often used in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Scientific Research Applications
(1S)-(-)-Camphanic acid amide has a wide range of applications in scientific research:
Mechanism of Action
Mode of Action
For instance, some amides are known to inhibit FAAH-1 activity, leading to an increase in the levels of AEA and related fatty acid amides . This can result in greater pharmacological efficiency with significantly lowered toxicity and ulcerogenic activity .
Biochemical Pathways
The biochemical pathways affected by (1S)-(-)-Camphanic acid amide are likely related to the metabolism of fatty acid amides. The inhibition of FAAH-1 can lead to an increase in the levels of AEA and related fatty acid amides . This can affect various biochemical pathways, including those involved in pain and inflammation . Additionally, the cis-trans isomerization of amide bonds can lead to a wide range of structural and functional changes in proteins .
Pharmacokinetics
For instance, the rate of absorption, distribution, metabolism, and excretion (ADME) can be affected by the chemical structure of the amide, the presence of other drugs, and the patient’s physiological condition .
Result of Action
The result of the action of this compound is likely related to its inhibition of FAAH-1. This can lead to an increase in the levels of AEA and related fatty acid amides, which can have various effects at the molecular and cellular level. For instance, it can lead to changes in pain and inflammation pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the amide, which can influence its interaction with its target . Additionally, the presence of other drugs can affect the pharmacokinetics of the amide .
Preparation Methods
Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphanic acid amide can be synthesized through several methods. One common approach involves the reaction of (1S)-(-)-camphanic acid with an amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate active ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient coupling reagents and catalysts can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high optical purity.
Chemical Reactions Analysis
Types of Reactions: (1S)-(-)-Camphanic acid amide undergoes various chemical reactions, including:
Reduction: Reduction with lithium aluminum hydride (LiAlH4) converts the amide to the corresponding amine.
Dehydration: Treatment with thionyl chloride (SOCl2) can dehydrate the amide to form a nitrile.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Dehydration: Thionyl chloride or phosphorus pentachloride (PCl5) under anhydrous conditions.
Major Products:
Hydrolysis: (1S)-(-)-Camphanic acid and the corresponding amine.
Reduction: The corresponding primary amine.
Dehydration: The corresponding nitrile.
Comparison with Similar Compounds
(1R)-(+)-Camphanic acid amide: The enantiomer of (1S)-(-)-Camphanic acid amide, with opposite optical rotation.
N-methylcamphanic acid amide: A derivative with a methyl group attached to the nitrogen atom.
Camphanic acid esters: Compounds where the amide group is replaced by an ester group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in asymmetric synthesis. Its ability to act as a chiral auxiliary makes it valuable in producing enantiomerically pure compounds, a feature not shared by its non-chiral or differently substituted counterparts .
Properties
IUPAC Name |
(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNYFRWPFCGSF-VHSXEESVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(OC2=O)C(=O)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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